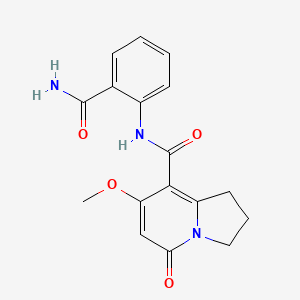

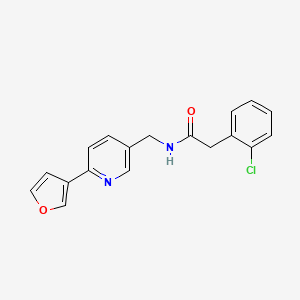

![molecular formula C12H12Cl2N2O B2930675 [1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol CAS No. 637745-67-6](/img/structure/B2930675.png)

[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C12H12Cl2N2O . It has an average mass of 271.142 Da and a mono-isotopic mass of 270.032654 Da .

Synthesis Analysis

The synthesis of benzimidazole derivatives, which include “this compound”, often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes, aliphatic aldehydes, or cyanogen bromide in acetonitrile solution .Scientific Research Applications

Catalytic Applications and Synthesis

Methanol, a simple alcohol, has found applications in chemical synthesis and energy technologies. For instance, it has been used as a C1 synthon and H2 source for selective N-methylation of amines, utilizing RuCl3.xH2O as a ligand-free catalyst. This method allows for the transformation of various amines into N-methylated products and highlights the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Structural and Spectroscopic Studies

Benzimidazole derivatives have been extensively studied for their structural and spectroscopic properties. For example, 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole and its counterpart with a methoxyphenyl group have undergone detailed analysis through X-ray diffraction, HRMS, and various spectroscopic methods. These studies revealed insights into their ground state geometry, electronic structure, and vibrational spectra, underscoring the importance of benzimidazole derivatives in understanding molecular interactions and properties (Saral et al., 2017).

Synthesis of Benzimidazoles from Supercritical Methanol

Supercritical methanol has been utilized as a solvent and carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles. This process highlights the versatility of methanol in facilitating chemical transformations, including the synthesis of N-methylbenzimidazoles, demonstrating its role in sustainable chemistry (Sun et al., 2015).

Ligand Effects in Metal Complexes

The study of ligands such as benzimidazole derivatives in metal complexes has provided insights into their structural diversification and magnetic properties. For example, using solvothermal methods, researchers have synthesized tetranuclear clusters and mononuclear nickel complexes, showing how substituent groups' position and steric hindrance can influence the assemblies' final structures. These findings are critical in the design of materials with specific magnetic properties (Yang et al., 2014).

Synthesis and Reactivity Studies

Benzimidazole derivatives have also been synthesized for studies on their reactivity and the development of novel synthetic methods. For instance, visible-light-promoted synthesis of benzimidazoles at room temperature highlights an environmentally-friendly approach to constructing these compounds, utilizing natural sources and molecular oxygen (Park et al., 2014).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have been widely applied in organic synthesis as an important active acyl species .

Mode of Action

The compound, also known as (1-methyl-1H-imidazol-2-yl)methanol derivatives, interacts with its targets through a series of chemical reactions. It is prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl)methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of carbonyl compounds. The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . This conversion process is a key part of the biochemical pathway influenced by this compound.

Result of Action

The primary result of the compound’s action is the conversion of alcohols into carbonyl compounds via the corresponding quaternary salts . This conversion process is a key part of the biochemical pathway influenced by this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves reactions that occur under specific conditions, such as the presence of organometallic reagents or sodium borohydride . Additionally, the compound’s stability and efficacy may be affected by storage conditions.

Properties

IUPAC Name |

[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O/c13-12(14)5-8(12)6-16-10-4-2-1-3-9(10)15-11(16)7-17/h1-4,8,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZOMIYXQOMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

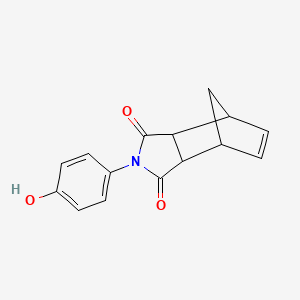

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)

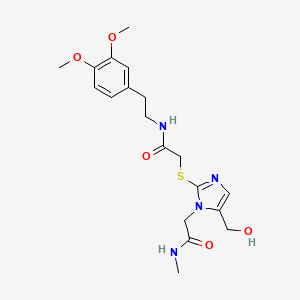

![3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2930600.png)

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

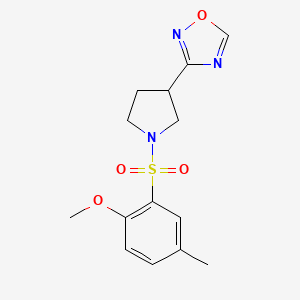

![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)